依托多拉克酰基-β-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

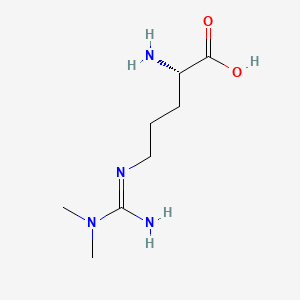

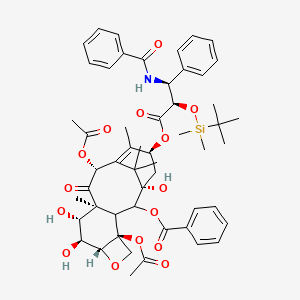

Etodolac Acyl Glucuronide is a metabolite of etodolac, a non-steroidal anti-inflammatory drug (NSAID) used to treat conditions such as osteoarthritis and rheumatoid arthritis . This compound is formed through the conjugation of etodolac with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase . The formation of acyl glucuronides is a common metabolic pathway for carboxylic acid-containing drugs .

科学研究应用

Etodolac Acyl Glucuronide has several scientific research applications, including:

Toxicology Studies: The compound is used to study the potential hepatotoxicity of acyl glucuronides, as these metabolites can form protein adducts that may lead to liver damage.

Drug Metabolism Research: Researchers use Etodolac Acyl Glucuronide to study the metabolic pathways of NSAIDs and the role of glucuronidation in drug clearance.

Pharmacokinetics: The compound is used to investigate the pharmacokinetic properties of etodolac, including its absorption, distribution, metabolism, and excretion.

作用机制

Etodolac Acyl Glucuronide exerts its effects through the formation of protein adducts via transacylation reactions . These adducts can alter the function of proteins and potentially lead to cellular damage. The compound’s reactivity is influenced by the structure of the glucuronide moiety and the presence of nucleophilic groups on target proteins .

Similar Compounds:

- Ibuprofen Acyl Glucuronide

- Naproxen Acyl Glucuronide

- Diclofenac Acyl Glucuronide

Comparison: Etodolac Acyl Glucuronide is unique in its specific formation from etodolac, which has a distinct chemical structure compared to other NSAIDs . While all acyl glucuronides share the potential for protein adduct formation and associated toxicity, the specific reactivity and metabolic pathways can vary based on the parent drug’s structure .

安全和危害

生化分析

Biochemical Properties

Etodolac Acyl-beta-D-glucuronide plays a role in biochemical reactions as a metabolite of Etodolac . It is formed in the liver and is extensively metabolized . The therapeutic effects of Etodolac, and by extension Etodolac Acyl-beta-D-glucuronide, are due to its ability to inhibit prostaglandin synthesis .

Cellular Effects

Etodolac Acyl-beta-D-glucuronide, as a metabolite of Etodolac, may influence cell function by inhibiting the synthesis of prostaglandins involved in fever, pain, swelling, and inflammation

Molecular Mechanism

The molecular mechanism of Etodolac Acyl-beta-D-glucuronide is closely tied to that of its parent compound, Etodolac. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site . It is now known to be more selective for COX-2 than COX-1 .

Temporal Effects in Laboratory Settings

It is known that Etodolac is well absorbed, with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers .

Dosage Effects in Animal Models

For Etodolac, the initial dose is usually 300 mg orally 2 to 3 times a day or 400 mg to 500 mg orally twice a day .

Metabolic Pathways

Etodolac Acyl-beta-D-glucuronide is involved in the metabolic pathways of Etodolac. Etodolac is extensively metabolized in the liver, and renal elimination of Etodolac and its metabolites is the primary route of excretion .

Transport and Distribution

It is known that Etodolac is highly plasma protein bound, and undergoes virtually complete biotransformation to oxidised metabolites and acyl-glucuronides .

准备方法

Synthetic Routes and Reaction Conditions: Etodolac Acyl Glucuronide is synthesized through the conjugation of etodolac with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which is found in the liver . The reaction typically occurs under physiological conditions, with the enzyme facilitating the transfer of the glucuronic acid moiety to the carboxylic acid group of etodolac .

Industrial Production Methods: Industrial production of Etodolac Acyl Glucuronide involves the use of recombinant UDP-glucuronosyltransferase enzymes to catalyze the conjugation reaction. This process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions: Etodolac Acyl Glucuronide undergoes several types of chemical reactions, including:

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, which can lead to the formation of protein adducts.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Transacylation: Can occur under physiological conditions, with nucleophiles such as amino acids or proteins acting as the acceptors.

Major Products Formed:

Hydrolysis: Etodolac and glucuronic acid.

Transacylation: Protein adducts and other acylated molecules.

属性

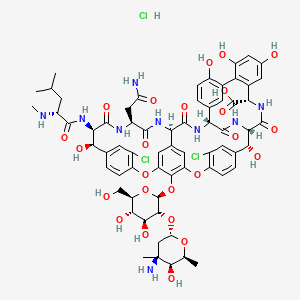

| { "Design of the Synthesis Pathway": "The synthesis pathway of Etodolac Acyl-beta-D-glucuronide involves the acylation of Etodolac with glucuronic acid to form the glucuronide conjugate.", "Starting Materials": [ "Etodolac", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Etodolac is dissolved in DMF and DCC is added to activate the carboxylic acid group.", "Glucuronic acid is dissolved in DMF and DMAP is added as a catalyst.", "The activated Etodolac is added dropwise to the glucuronic acid solution and the reaction mixture is stirred at room temperature for several hours.", "The reaction mixture is then poured into a mixture of methanol and diethyl ether to precipitate the product.", "The product is filtered and washed with diethyl ether to remove any impurities.", "The crude product is dissolved in a solution of sodium bicarbonate and methanol to form the Etodolac Acyl-beta-D-glucuronide salt.", "The salt is filtered and dried to obtain the pure compound." ] } | |

CAS 编号 |

79541-43-8 |

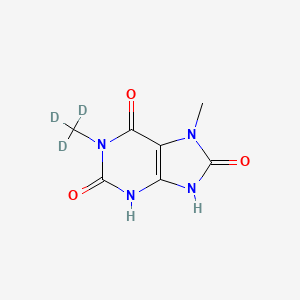

分子式 |

C23H29NO9 |

分子量 |

463.5 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+,23?/m0/s1 |

InChI 键 |

XJZNMEMKZBFUIZ-GWDFKZQESA-N |

手性 SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

规范 SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

同义词 |

1-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) β-D-Glucopyranuronic Acid; Etodolac Glucuronide; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)

![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)